molecular formula C11H13NO4 B14612821 Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester CAS No. 59081-60-6

Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester

Cat. No.: B14612821
CAS No.: 59081-60-6
M. Wt: 223.22 g/mol
InChI Key: RPGTVRFDGOBBDR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature, such as in fruits and flowers. This particular compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The presence of the ester functional group in this compound makes it an important intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester can be achieved through several methods. One common approach is the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. The reaction typically involves heating benzoic acid with ethanol and a strong acid catalyst, such as sulfuric acid, to form the ester.

Another method involves the use of acid chlorides. Benzoic acid can be converted to its acid chloride derivative using thionyl chloride (SOCl₂). The acid chloride is then reacted with ethanol to produce the ester.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves continuous flow synthesis, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield benzoic acid and ethanol.

    Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride (LiAlH₄) can produce the corresponding alcohol.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Amines in the presence of a base.

Major Products

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Amides.

Scientific Research Applications

Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. The hydrolysis of the ester releases benzoic acid and ethanol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester can be compared with other similar compounds, such as:

    Methyl 4-aminobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-aminobenzoate: Similar structure but without the carboxymethylamino group.

    Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of a carboxymethylamino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

59081-60-6

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-(4-ethoxycarbonylanilino)acetic acid

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)8-3-5-9(6-4-8)12-7-10(13)14/h3-6,12H,2,7H2,1H3,(H,13,14)

InChI Key

RPGTVRFDGOBBDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=O)O

Origin of Product

United States

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